3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine
Overview
Description
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the propan-1-amine chain
Scientific Research Applications
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 3-methoxyphenylacetonitrile.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-methoxyamphetamine: Shares a similar phenethylamine structure but differs in the position of the methoxy group.
3-methoxymethamphetamine: Similar in structure but includes an additional methyl group on the amine.
3-methoxyphenethylamine: Lacks the additional methoxy group on the phenyl ring.
Uniqueness
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine is unique due to the presence of two methoxy groups and its specific amine structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-14-8-4-7-13-10-11-5-3-6-12(9-11)15-2/h3,5-6,9,13H,4,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNSSLNZQBQSIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392829 | |
Record name | 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-44-3 | |
Record name | 3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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